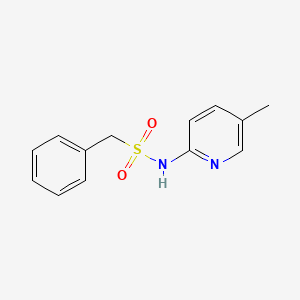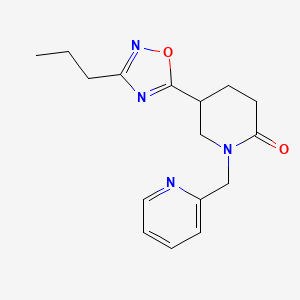![molecular formula C14H11BrN2S B5646270 2-[(3-bromophenyl)methylsulfanyl]-1H-benzimidazole CAS No. 5571-61-9](/img/structure/B5646270.png)
2-[(3-bromophenyl)methylsulfanyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-bromophenyl)methylsulfanyl]-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class of compounds Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromophenyl)methylsulfanyl]-1H-benzimidazole typically involves the reaction of 3-bromobenzyl chloride with 2-mercaptobenzimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-[(3-bromophenyl)methylsulfanyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Phenyl-substituted benzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-bromophenyl)methylsulfanyl]-1H-benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(3-bromophenyl)methylsulfanyl]-1H-benzimidazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Lacks the bromophenyl and methylsulfanyl groups, resulting in different chemical properties and biological activities.
2-(4-bromophenyl)benzimidazole: Similar structure but with the bromine atom in a different position, leading to variations in reactivity and applications.
2-(3-bromophenyl)benzimidazole:
Uniqueness
2-[(3-bromophenyl)methylsulfanyl]-1H-benzimidazole is unique due to the presence of both the bromophenyl and methylsulfanyl groups, which confer distinct chemical properties and potential biological activities. These functional groups can participate in various chemical reactions, making the compound versatile for different applications in research and industry.
Properties
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2S/c15-11-5-3-4-10(8-11)9-18-14-16-12-6-1-2-7-13(12)17-14/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFQMKUEJVFJEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50971079 |
Source


|
| Record name | 2-{[(3-Bromophenyl)methyl]sulfanyl}-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5571-61-9 |
Source


|
| Record name | 2-{[(3-Bromophenyl)methyl]sulfanyl}-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[3'-(methylthio)biphenyl-3-yl]oxy}acetamide](/img/structure/B5646192.png)
![4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline](/img/structure/B5646204.png)
![5-(2,3-dihydro-1H-inden-1-ylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5646221.png)
![5,6-dimethyl-2-{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}-3(2H)-pyridazinone](/img/structure/B5646225.png)
![3-(cyclopropylmethyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5646236.png)
![2-[4-(2,4-difluorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5646241.png)

![1-(3-methylbenzoyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5646250.png)
![N,1-dimethyl-N-[(4-methylsulfanylphenyl)methyl]piperidin-4-amine](/img/structure/B5646251.png)
![2-[(4-chlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5646258.png)
![[4-[(3R,4S)-3-amino-4-phenylpyrrolidine-1-carbonyl]phenyl]-morpholin-4-ylmethanone](/img/structure/B5646268.png)

![2-[(2E)-3-phenylprop-2-en-1-yl]-8-(pyridin-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5646284.png)
![1-(1,3-oxazol-5-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5646288.png)
